2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines have been described .Molecular Structure Analysis
The molecular formula of the compound is C22H23F3N6O2 . The structure of the compound includes a pyrimidine ring, which is an integral part of DNA and RNA .Chemical Reactions Analysis
Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . Several derivatization techniques have already been reported for the synthesis of trifluoromethyl-containing pyrimidines .Physical and Chemical Properties Analysis
The compound has a molecular weight of 460.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of novel derivatives such as 5,7-diarylpyrido[4,3-d]pyrimidines involves the use of related compounds to 2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Biological Activities
- Piperidine carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
- GPR119 agonist activity and improved hERG inhibition profiles have been observed in N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, indicating therapeutic potential in diabetes treatment (Kubo et al., 2021).
- Piperidine containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation have been reported to exhibit antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure and Analysis
- The crystal structure of related compounds, including risperidone with similar piperidine and pyrimidine components, has been studied to understand conformational preferences (Wang, Zhou, & Hu, 2006).
Pharmacokinetics
- Metabolism studies of related compounds, such as flumatinib, reveal insights into the metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which are crucial for understanding the pharmacokinetics of similar compounds (Gong et al., 2010).
Future Directions
Properties
IUPAC Name |
2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-5-2-11(3-6-24)23-15(26)10-1-4-20-14(25)7-10/h8-11H,1-7H2,(H,20,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYADAOZLKMCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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